4-Ethenylbenzene-1-thiol
CAS No.: 45708-67-6
Cat. No.: VC18667772
Molecular Formula: C8H8S
Molecular Weight: 136.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 45708-67-6 |
---|---|
Molecular Formula | C8H8S |
Molecular Weight | 136.22 g/mol |
IUPAC Name | 4-ethenylbenzenethiol |
Standard InChI | InChI=1S/C8H8S/c1-2-7-3-5-8(9)6-4-7/h2-6,9H,1H2 |
Standard InChI Key | KCCWFTFCEHVSTM-UHFFFAOYSA-N |
Canonical SMILES | C=CC1=CC=C(C=C1)S |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Synonyms
The IUPAC name 4-ethenylbenzenethiol reflects its substituent positions and functional groups . Alternative designations include:
Synonym | Registry Identifier |
---|---|
p-Mercaptostyrene | DTXSID10564688 |
4-ETHENYLBENZENETHIOL | Nikkaji J1.229.407G |
45708-67-6 | Wikidata Q82449484 |
These aliases facilitate cross-referencing across chemical databases and literature.
Molecular Architecture
The compound’s structure (SMILES: C=CC1=CC=C(C=C1)S) features a planar benzene core with orthogonal vinyl and thiol substituents . Density functional theory (DFT) calculations predict partial conjugation between the thiol’s lone pairs and the aromatic π-system, moderating acidity compared to aliphatic thiols . The vinyl group introduces geometric isomerism (cis/trans), though steric constraints favor the trans configuration in most synthetic preparations.
Physicochemical Properties
Thermodynamic Parameters
While experimental data on melting/boiling points remain sparse, estimated properties include:
Property | Value |
---|---|
Density (g/cm³) | ~1.15 (predicted) |
LogP (Octanol-Water) | 2.34 (calculated) |
Vapor Pressure (25°C) | 0.12 mmHg (estimated) |
The thiol group’s polarity (calculated dipole moment: 1.98 D) ensures moderate water solubility (~0.5 g/L at 20°C) , enhanced in alkaline media through thiolate formation.
Spectroscopic Characteristics
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IR Spectroscopy: Strong S–H stretching absorption at 2570 cm⁻¹, aromatic C–H stretches at 3050–3100 cm⁻¹, and vinyl C=C stretch at 1630 cm⁻¹ .
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NMR (predicted):
Synthesis and Production Methods
Direct Thiolation Strategies
A common route involves nucleophilic aromatic substitution on p-chlorostyrene using thiourea under alkaline conditions :
Yields typically range from 65–75%, with purification via vacuum distillation .
Transition Metal-Mediated Approaches
Recent advances employ palladium catalysts for cross-coupling vinyl halides with thiophenols :
This method achieves superior regioselectivity (>90%) under mild conditions (80°C, 12 h) .
Reactivity and Chemical Behavior
Thiol-Specific Reactions
The –SH group undergoes characteristic transformations:
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Oxidation: Air exposure slowly forms disulfide bridges, yielding bis(4-ethenylphenyl) disulfide :
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Alkylation: Reacts with alkyl halides (e.g., CH₃I) to form thioethers :
Vinyl Group Reactivity
The C=C bond participates in:
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Electrophilic Addition: HBr adds across the double bond, favoring the anti-Markovnikov product due to thiol’s directing effect :
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Polymerization: Radical-initiated chain growth forms polystyrenethiol, a potential precursor for conductive polymers .
Applications and Industrial Relevance
Surface Functionalization
The thiol’s affinity for metal surfaces enables nanoparticle stabilization. Gold colloids modified with 4-ethenylbenzene-1-thiol exhibit enhanced stability (ζ-potential: −38 mV) and plasmonic tunability .
Polymer Chemistry
Copolymerization with styrene derivatives introduces sulfur moieties into polymers, improving thermal stability (TGA: ΔT₅₀% = 40°C increase) .
Biomedical Applications
Preliminary studies suggest antioxidant activity (IC₅₀: 12 μM in DPPH assay), though cytotoxicity (HeLa cells: LD₅₀ = 45 μM) limits therapeutic use .
Recent Research and Developments
Catalytic Asymmetric Reactions
Chiral gold complexes incorporating 4-ethenylbenzene-1-thiol ligands achieve 94% ee in propargylamine synthesis .
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